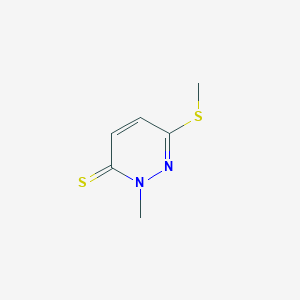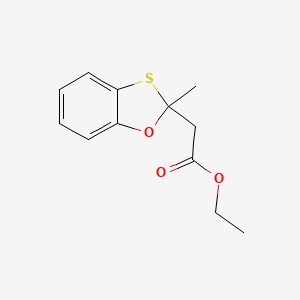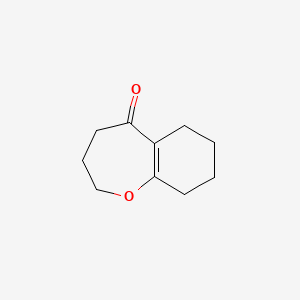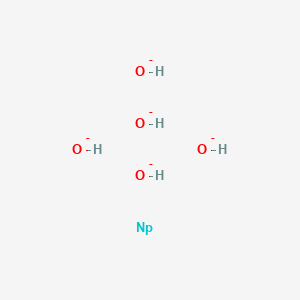
2-Methylamino-4-(N-methylpiperazino)-5-methylthio-6-(n-propoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a methyl group, a methylpiperazine moiety, a methylsulfanyl group, and a propoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the various substituents. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methyl Group: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Methylpiperazine Moiety: This can be done through nucleophilic substitution reactions.
Incorporation of the Methylsulfanyl Group: Thiolation reactions using methylthiolating agents.
Addition of the Propoxy Group: Alkylation reactions using propyl bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrimidine ring or other functional groups can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, amines.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the reagents used.
科学的研究の応用
N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- N-methyl-4-(4-methylpiperazin-1-yl)benzenamine
- N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine
- N-Methyl-4-(4-methylpiperazin-1-yl)aniline
Uniqueness
N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine is unique due to its specific combination of functional groups and the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
55921-72-7 |
|---|---|
分子式 |
C14H25N5OS |
分子量 |
311.45 g/mol |
IUPAC名 |
N-methyl-4-(4-methylpiperazin-1-yl)-5-methylsulfanyl-6-propoxypyrimidin-2-amine |
InChI |
InChI=1S/C14H25N5OS/c1-5-10-20-13-11(21-4)12(16-14(15-2)17-13)19-8-6-18(3)7-9-19/h5-10H2,1-4H3,(H,15,16,17) |
InChIキー |
QQKRZANWFLYUMS-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=NC(=NC(=C1SC)N2CCN(CC2)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)




![{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B14632665.png)

![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)




![[(tert-Butylperoxy)(ethoxy)methyl]benzene](/img/structure/B14632706.png)
